2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid
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Overview
Description
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid is a complex organic compound with the molecular formula C28H33N3O9 and a molecular weight of 555.576 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzylphenyl group and an acetamide group, along with a butenedioic acid moiety.
Preparation Methods
The synthesis of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the piperazine ring. The benzylphenyl group is introduced through a substitution reaction, followed by the addition of the acetamide group. The final step involves the formation of the butenedioic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzylphenyl group can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenyl group plays a crucial role in binding to these targets, while the piperazine ring and acetamide group contribute to the overall stability and activity of the compound. The butenedioic acid moiety may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-[4-(2-phenylphenyl)-3-methylpiperazin-1-yl]acetamide: Lacks the benzyl group, which may affect its binding affinity and activity.
2-[4-(2-benzylphenyl)-3-ethylpiperazin-1-yl]acetamide: The ethyl group instead of the methyl group can lead to differences in steric interactions and reactivity.
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]propionamide: The propionamide group may alter the compound’s solubility and pharmacokinetic properties.
Properties
CAS No. |
118989-86-9 |
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Molecular Formula |
C28H33N3O9 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N3O.2C4H4O4/c1-16-14-22(15-20(21)24)11-12-23(16)19-10-6-5-9-18(19)13-17-7-3-2-4-8-17;2*5-3(6)1-2-4(7)8/h2-10,16H,11-15H2,1H3,(H2,21,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
WEUDOTCXYMPVAS-LVEZLNDCSA-N |
Isomeric SMILES |
CC1N(CCN(C1)CC(=O)N)C2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC=C2CC3=CC=CC=C3)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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